molecular formula C17H15Cl2NO B1292415 4'-Azetidinomethyl-2,4-dichlorobenzophenone CAS No. 898756-96-2

4'-Azetidinomethyl-2,4-dichlorobenzophenone

Cat. No.: B1292415
CAS No.: 898756-96-2
M. Wt: 320.2 g/mol
InChI Key: VVNOUUGCFHINAS-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-2,4-dichlorobenzophenone is a benzophenone derivative characterized by an azetidinomethyl group (-CH₂-azetidine) at the 4' position and chlorine atoms at the 2- and 4-positions of the benzophenone scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNOUUGCFHINAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642822
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-96-2
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-2,4-dichlorobenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-2,4-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-2,4-dichlorobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Azetidinomethyl-2,4-dichlorobenzophenone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2,4-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Features
4'-Azetidinomethyl-2,4-dichlorobenzophenone C₁₇H₁₄Cl₂NO 2,4-Cl; 4'-azetidinomethyl Dichloro substitution enhances electrophilicity; azetidine introduces rigidity .
2'-Azetidinomethyl-2,3-dichlorobenzophenone C₁₇H₁₄Cl₂NO 2,3-Cl; 2'-azetidinomethyl Positional isomerism alters steric hindrance and electronic distribution .
4-Chloro-4'-aminobenzophenone C₁₃H₁₀ClNO 4-Cl; 4'-NH₂ Amino group increases solubility but reduces stability .
4,4'-Dichlorobenzophenone (DBP) C₁₃H₈Cl₂O 4,4'-Cl Symmetric dichloro substitution; used as a GC internal standard due to volatility .
4-Azetidinomethyl-4'-thiomethylbenzophenone C₁₈H₁₉NOS 4'-azetidinomethyl; 4'-SCH₃ Thiomethyl group enhances lipophilicity but reduces polarity .

Physicochemical Properties

  • Melting Points and Solubility: The azetidinomethyl group increases molecular weight (e.g., 297.41 g/mol for 4'-azetidinomethyl-4'-thiomethylbenzophenone vs. Crystal structures of dichlorobenzophenones (e.g., 3,4-dichlorobenzophenone) reveal dense packing due to halogen bonding, suggesting higher melting points compared to azetidine-containing analogs .
  • Electronic Effects: Chlorine atoms at the 2- and 4-positions create electron-withdrawing effects, stabilizing the ketone group and influencing reactivity in nucleophilic additions . The azetidine ring’s strained geometry may enhance electrophilicity at the carbonyl carbon compared to unsubstituted benzophenones .

Biological Activity

4'-Azetidinomethyl-2,4-dichlorobenzophenone is a synthetic compound belonging to the benzophenone family, characterized by an azetidine ring and dichlorobenzophenone structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.

Chemical Structure and Properties

The chemical formula of this compound is C17H15Cl2NC_{17}H_{15}Cl_2N. The compound's structure includes:

  • Benzophenone Core : A central structure that provides stability and reactivity.
  • Azetidine Ring : A five-membered ring that contributes to the compound's unique biological properties.
  • Chlorine Substituents : Two chlorine atoms at the 2 and 4 positions of the benzene ring enhance its chemical reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzophenone Core : Acylation of 2,4-dichlorobenzoyl chloride with a benzene derivative.
  • Introduction of Azetidine Ring : Reaction with azetidine in the presence of a base to form the azetidinomethyl group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have explored the antimicrobial potential of this compound against various bacterial strains. The results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound demonstrated cytotoxic effects through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism
HeLa (Cervical)10Apoptosis
MCF-7 (Breast)15Cell cycle arrest
A549 (Lung)20ROS generation

The observed mechanisms include reactive oxygen species (ROS) generation leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of activity, particularly against resistant strains like MRSA.
  • Cancer Cell Studies : In vitro studies using HeLa cells showed that treatment with this compound led to a significant decrease in cell viability, with flow cytometry confirming increased apoptosis rates.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilicity provided by the benzophenone core allows it to integrate into cellular membranes, disrupting their integrity.

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